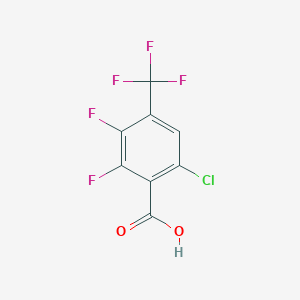
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is a chemical compound with the molecular formula C10H5F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of nitro and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one typically involves the nitration of 4-(trifluoromethyl)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-amino-4-(trifluoromethyl)quinolin-2(3H)-one.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(trifluoromethyl)quinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-amino-4-(trifluoromethyl)quinolin-2(3H)-one: The reduced form of the nitro compound, with different chemical and biological properties.
6-nitroquinoline: Lacks the trifluoromethyl group, affecting its overall reactivity and applications.
Uniqueness
6-nitro-4-(trifluoromethyl)quinolin-2(3H)-one is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H5F3N2O3 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
6-nitro-4-(trifluoromethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)7-4-9(16)14-8-2-1-5(15(17)18)3-6(7)8/h1-3H,4H2 |
Clave InChI |
WWWYAWZUZUTNHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C2C=C(C=CC2=NC1=O)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)


